molecular formula C9H13N3O4 B2640477 3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1004455-73-5

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B2640477
CAS RN: 1004455-73-5
M. Wt: 227.22
InChI Key: BIUAIXZQSATZOF-UHFFFAOYSA-N
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Description

The compound “3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The tert-butyl group is a bulky alkyl group, and the nitro group is a common functional group in organic chemistry that can contribute to the reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the tert-butyl group, and the nitro group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The nitro group is often involved in redox reactions, and the carboxylic acid group can participate in various reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The tert-butyl group could influence the compound’s solubility in different solvents .

Scientific Research Applications

Study

"Odor detection of mixtures of homologous carboxylic acids and coffee aroma compounds by humans."Insights: This study explored the detection probabilities and interaction patterns among homologous carboxylic acids when mixed with compounds differing in structure and odor, such as (3-methyl-3-sulfanylbutyl) acetate. The findings indicated that carbon-chain length influences not only the interaction among carboxylic acids but also their interaction with unrelated compounds, affecting odor detection and perception in humans (Miyazawa et al., 2009).

Environmental Exposure and Health Impact

Study

"Environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children: a cross-sectional study."Insights: This research investigated the environmental exposure of preschool children in South Australia to organophosphorus (OP) and pyrethroid (PYR) compounds, which are developmental neurotoxicants. The study found widespread chronic exposure to these compounds, indicating a need for public health policies on the regulation and use of such chemicals (Babina et al., 2012).

Biomonitoring and Toxicokinetics

Study

"Human metabolism and excretion kinetics of the fragrance lysmeral after a single oral dosage."Insights: This research provided insights into the human metabolism and excretion kinetics of lysmeral, a commonly used synthetic fragrance. It identified suitable biomarkers of exposure and established basic toxicokinetic data after defined, experimental exposure, which can be crucial for biomonitoring and evaluating human exposure to fragrances and related compounds (Scherer et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have biological activity and can act as enzyme inhibitors .

Safety and Hazards

As with any chemical compound, handling “3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions for research on this compound could include exploring its potential biological activity, optimizing its synthesis, or investigating its reactivity under different conditions .

properties

IUPAC Name

5-tert-butyl-2-methyl-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-9(2,3)7-5(12(15)16)6(8(13)14)11(4)10-7/h1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUAIXZQSATZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

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